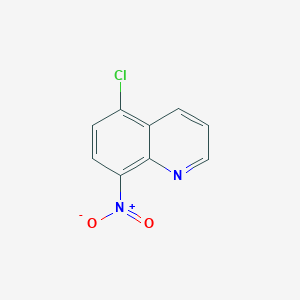

5-Chloro-8-nitroquinoline

Beschreibung

5-Chloro-8-nitroquinoline (CAS 6942-98-9, molecular formula C₉H₅ClN₂O₂) is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 5 and a nitro group at position 8 . The chlorine substituent enhances its biological activity by modulating electronic properties and binding interactions, while the nitro group contributes to its redox activity and coordination chemistry .

Eigenschaften

IUPAC Name |

5-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPLGHWWKFRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287575 | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6942-98-9 | |

| Record name | 6942-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-nitroquinoline typically involves the nitration of 5-chloroquinoline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective nitration at the 8-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-8-nitroquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-8-nitroquinoline can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Reduction: The nitro group in 5-Chloro-8-nitroquinoline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom in 5-Chloro-8-nitroquinoline can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: 5-Chloro-8-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-8-nitroquinoline is a quinoline derivative with a chlorine atom at the 5-position and a nitro group at the 8-position of the quinoline ring. It has the molecular formula C9H5ClN2O2 and a molecular weight of 208.60 g/mol . This compound is used as an intermediate in synthesizing various quinoline derivatives and is studied for its potential as an antimicrobial agent.

Scientific Research Applications

5-Chloro-8-nitroquinoline and its derivatives are investigated for potential therapeutic properties, including anticancer, antimalarial, and antiviral activities. They are also explored as inhibitors of specific enzymes involved in disease pathways.

Chemistry

5-Chloro-8-nitroquinoline serves as a building block in synthesizing various quinoline derivatives. Key reactions include:

- Oxidation: Produces quinoline N-oxides.

- Reduction: Forms 5-Chloro-8-aminoquinoline.

- Substitution: Yields various substituted quinoline derivatives depending on the nucleophile used.

Biology

This compound is studied for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacterial and fungal pathogens. One study reported the synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin via the Mannich reaction, which displayed significant effects against Gram-positive and Gram-negative bacteria, including susceptible and drug-resistant strains .

Medicine

5-Chloro-8-nitroquinoline and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimalarial, and antiviral activities.

- Anticancer Potential: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. One study compared the cytotoxicity of clioquinol with six analogues, using human cancer cell lines and found that 8-hydroxy-5-nitroquinoline was the most toxic .

*It was observed that 8-hydroxy-5-nitroquinoline increased intracellular reactive oxygen species generation, an effect that was significantly enhanced by the addition of copper at levels that approximate those found in human plasma .

Industry

5-Chloro-8-nitroquinoline is used in the production of dyes and pigments and in the manufacture of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-8-nitroquinoline and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, some derivatives act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position Isomers

8-Chloro-5-nitroquinoline (CAS 22539-55-5)

- Structure: Chlorine at position 8 and nitro at position 5 (vs. 5-Cl/8-NO₂ in 5-Chloro-8-nitroquinoline).

- However, its antimicrobial activity remains under investigation .

Halogen-Substituted Analogues

Clioquinol (5-Chloro-7-iodo-8-quinoline)

- Structure : Chlorine at position 5 and iodine at position 5.

- Activity: Demonstrated anticancer activity via metal ion chelation (e.g., Cu²⁺/Zn²⁺) but is less potent than Nitroxoline (8-hydroxy-5-nitroquinoline) in vitro .

- Safety : Iodine increases lipophilicity, improving blood-brain barrier penetration but raising neurotoxicity concerns .

5-Bromo-8-nitroquinoline

Hydroxy-Nitroquinoline Derivatives

Nitroxoline (8-Hydroxy-5-nitroquinoline)

- Structure : Hydroxy group at position 8 and nitro at position 4.

- Activity: Superior anticancer potency compared to Clioquinol, attributed to enhanced metal-chelation and apoptosis induction .

- Synthesis: Oxidized from 8-hydroxy-5-nitrosoquinoline, yielding a bright yellow crystal (mp 179°C) .

7-Chloro-8-hydroxy-5-nitroquinoline

Amino-Substituted Derivatives

5-Amino-7-chloro-8-hydroxyquinoline

- Structure: Amino group at position 5, chlorine at 7, and hydroxy at 8.

Table 1: Comparative Data of Selected Quinoline Derivatives

Biologische Aktivität

5-Chloro-8-nitroquinoline (C9H5ClN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, alongside relevant case studies and research findings.

5-Chloro-8-nitroquinoline is characterized by the presence of both a chlorine atom and a nitro group on the quinoline ring, which contributes to its unique chemical properties. The compound serves as an intermediate in the synthesis of various quinoline derivatives and exhibits potential as an antimicrobial agent. Its mechanism of action often involves the inhibition of specific enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication in bacteria.

Antimicrobial Activity

Research indicates that 5-chloro-8-nitroquinoline and its derivatives possess notable antimicrobial properties:

- Bacterial Inhibition : Studies have shown that derivatives of 5-chloro-8-nitroquinoline exhibit activity against a range of bacterial pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds are often comparable to or lower than those of standard antibiotics .

- Fungal Activity : The compound also demonstrates antifungal activity, inhibiting the growth of various fungal strains. This activity is attributed to its ability to disrupt cellular processes in fungi.

Anticancer Potential

The anticancer activity of 5-chloro-8-nitroquinoline has been explored in several studies:

- Cytotoxicity : In vitro studies have demonstrated that 5-chloro-8-nitroquinoline exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by increasing intracellular reactive oxygen species (ROS) levels. The compound's IC50 values indicate significant potency; for example, it has been reported with IC50 values as low as 438 nM against certain cancer cell lines .

- Mechanism : The cytotoxicity is enhanced by the presence of copper ions, which facilitate the generation of ROS, further contributing to cell death. This mechanism highlights the potential for developing copper-chelating agents based on this quinoline derivative .

Antiviral Activity

Recent studies have also investigated the antiviral properties of 5-chloro-8-nitroquinoline:

- Inhibition of Viral Replication : Some derivatives have shown promising results against viruses such as H5N1 and other influenza strains. For example, certain compounds derived from this structure exhibited up to 91.2% inhibition of viral growth with low cytotoxicity levels .

- Potential Against COVID-19 : The ongoing search for effective treatments for COVID-19 has led researchers to explore the antiviral potential of 8-hydroxyquinoline derivatives, including those related to 5-chloro-8-nitroquinoline. These compounds may inhibit viral replication through similar mechanisms observed in bacterial inhibition .

Comparative Analysis with Related Compounds

To better understand the significance of 5-chloro-8-nitroquinoline, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Hydroxyl group instead of nitro | Antimicrobial, anticancer |

| 8-Nitroquinoline | Lacks chlorine at the 5-position | Antimicrobial |

| 5,8-Dichloroquinoline | Two chlorine atoms | Antimicrobial |

This table illustrates how structural variations influence biological activities among quinoline derivatives.

Q & A

Q. What are the common synthetic routes for 5-Chloro-8-nitroquinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Synthetic Pathways : The compound is typically synthesized via nitration and halogenation of quinoline derivatives. For example, nitration of 5-chloroquinoline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 8-position .

- Optimization Strategies :

- Validation : Monitor reaction progress via TLC and confirm structure using NMR and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing 5-Chloro-8-nitroquinoline, and how should data interpretation be approached?

Methodological Answer:

-

Key Techniques :

-

Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 5-Chloro-8-nitroquinoline in different chemical environments?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electronic structure .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate reactions in solvents like DMSO or water.

- Validation : Compare computed activation energies with experimental kinetic data for reduction or substitution reactions .

Q. How should researchers address discrepancies in reported biological activity data for 5-Chloro-8-nitroquinoline derivatives?

Methodological Answer:

- Root Causes : Variability may arise from differences in:

- Purity : Impurities >5% (e.g., unreacted starting materials) skew bioassay results .

- Assay Conditions : pH, solvent, or cell-line inconsistencies (e.g., use of HeLa vs. HEK293 cells) .

- Resolution Strategies :

Q. What strategies ensure reproducibility in synthesizing and characterizing 5-Chloro-8-nitroquinoline derivatives?

Methodological Answer:

- Documentation : Provide detailed synthetic protocols (e.g., molar ratios, stirring times) and raw spectral data in supplementary materials .

- Collaborative Validation : Share samples with independent labs for cross-testing (e.g., HPLC purity verification) .

- Ethical Compliance : Disclose all modifications to published methods and conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.